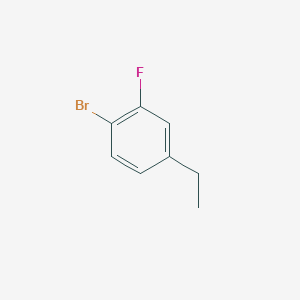

1-Bromo-4-ethyl-2-fluorobenzene

Beschreibung

Significance of Halogenated Aromatic Systems in Contemporary Chemical Research

Halogenated aromatic compounds, organic molecules containing one or more halogen atoms directly attached to a benzene (B151609) ring, are of paramount importance in numerous areas of chemical research and industry. nih.goviloencyclopaedia.org Their utility stems from the unique electronic and steric properties imparted by the halogen substituents. Halogens, such as fluorine, chlorine, bromine, and iodine, modify the reactivity of the aromatic ring, influencing the rate and regioselectivity of further chemical transformations. numberanalytics.commt.com

The introduction of halogens can significantly impact a molecule's biological activity, making halogenated aromatics essential building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.govnumberanalytics.com For instance, the presence of a fluorine atom can enhance a drug's metabolic stability and binding affinity. science.govnih.gov Brominated and iodinated aromatics, in particular, serve as versatile intermediates in cross-coupling reactions, which are powerful methods for constructing complex carbon-carbon and carbon-heteroatom bonds. patsnap.comwikipedia.org These reactions are fundamental to the synthesis of a vast array of organic materials, including polymers, dyes, and advanced electronic materials. mt.compatsnap.com

The Unique Role of 1-Bromo-4-ethyl-2-fluorobenzene within Halogenated Arenes

Within the broad class of halogenated arenes, this compound holds a special position due to its specific substitution pattern. This trifunctional molecule combines the distinct properties of a bromine atom, a fluorine atom, and an ethyl group on a benzene ring. The fluorine atom, being highly electronegative, and the bromine atom, a good leaving group in many reactions, provide orthogonal reactivity. This allows for selective chemical modifications at different positions of the aromatic ring.

The ethyl group further influences the molecule's physical properties and can participate in or direct subsequent reactions. The interplay of these three substituents makes this compound a valuable intermediate in organic synthesis, particularly for the construction of more complex, highly substituted aromatic compounds. Its structure allows for a stepwise and controlled introduction of various functional groups, a crucial aspect in the multi-step synthesis of target molecules in medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-4-ethyl-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBMBEKUGNUTLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735280 | |

| Record name | 1-Bromo-4-ethyl-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928304-44-3 | |

| Record name | 1-Bromo-4-ethyl-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Bromo 4 Ethyl 2 Fluorobenzene

Regioselective Halogenation and Fluorination Strategies

The precise placement of halogen atoms on the benzene (B151609) ring is a central challenge in the synthesis of 1-Bromo-4-ethyl-2-fluorobenzene. The directing effects of the substituents—the ortho,para-directing ethyl group and the ortho,para-directing but deactivating fluorine atom—must be carefully managed to achieve the desired 1,2,4-substitution pattern.

Exploration of Direct Halogenation Protocols

Direct electrophilic halogenation is a fundamental tool for introducing halogen atoms to aromatic rings. taylorfrancis.com The synthesis of this compound via this route would typically involve the bromination of an ethylfluorobenzene precursor. The primary challenge lies in controlling the regioselectivity of the reaction.

For instance, the direct bromination of 1-ethyl-3-fluorobenzene (B1590456) presents a potential pathway. The fluorine atom directs incoming electrophiles to its ortho and para positions, while the ethyl group also directs to its ortho and para positions. The position that is ortho to the fluorine and para to the ethyl group corresponds to the desired C4 position for bromination, but achieving exclusive substitution at this site is difficult. Conventional aromatic electrophilic halogenations often struggle with regioselectivity control. rsc.org

Research into the bromination of fluorobenzene (B45895) derivatives often shows a strong preference for the formation of the para-isomer (p-bromofluorobenzene) due to steric hindrance at the ortho position. google.com To overcome these selectivity issues, specialized catalytic systems and reaction conditions are required. A patent for producing p-bromofluorobenzene highlights that carrying out the bromination of fluorobenzene at temperatures below 0°C can significantly increase the yield and purity of the para-isomer, minimizing the formation of the ortho-isomer. google.com While the target molecule is more complex, this principle of temperature control could be applied to influence the isomeric ratio.

| Starting Material | Reagent | Catalyst/Conditions | Major Product(s) | Research Finding |

| Fluorobenzene | Bromine | Iron powder, 5°-40° C | 98.5% p-bromofluorobenzene | Low conversion of fluorobenzene. google.com |

| Fluorobenzene | Bromine | Liquid bromine, < 0° C | >99.8% p-bromofluorobenzene | High yield and purity achieved by controlling temperature to suppress ortho-isomer formation. google.com |

| Aromatics | N-haloamides | Various | Halogenated Aromatics | N-haloamides are often used as safer alternatives to molecular halogens, but can require environmentally unfriendly solvents. rsc.org |

Indirect Halogenation Approaches via Diazonium Chemistry

Indirect methods, particularly those involving diazonium salts, offer a powerful and highly regioselective alternative to direct halogenation. byjus.com These reactions allow for the introduction of a halogen at a specific position on the aromatic ring, starting from a corresponding aniline (B41778).

The Sandmeyer reaction is a cornerstone of this approach, used to synthesize aryl halides from aryl diazonium salts with copper salts as catalysts. wikipedia.org To synthesize this compound, one could start with 2-amino-5-ethylfluorobenzene (4-ethyl-2-fluoroaniline). This primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C). byjus.comwikipedia.org The resulting diazonium salt is then treated with copper(I) bromide (CuBr) to replace the diazonium group with a bromine atom, yielding the target compound with high specificity. wikipedia.org

| Reaction | Precursor | Reagents | Key Features |

| Sandmeyer Bromination | 4-Ethyl-2-fluoroaniline (B1343203) | 1. NaNO₂, HCl (0-5°C) 2. CuBr | Forms aryl bromides from diazonium salts. Offers excellent regiocontrol. wikipedia.org |

| Balz-Schiemann Reaction | 2-Bromo-5-ethylaniline | 1. NaNO₂, HBF₄ 2. Heat | Classic method for introducing fluorine. Involves isolation of a stable diazonium tetrafluoroborate (B81430) salt. thieme-connect.deresearchgate.net |

Similarly, the Balz-Schiemann reaction is the most common method for introducing fluorine into an aromatic ring. thieme-connect.de If a suitable bromoethylaniline, such as 2-bromo-5-ethylaniline, were available, it could be diazotized in the presence of fluoroboric acid (HBF₄). This forms a diazonium tetrafluoroborate salt, which can often be isolated as a stable solid. Gentle heating of this salt then decomposes it, releasing nitrogen gas and yielding the desired this compound. researchgate.netorgsyn.org This method is generally superior to direct fluorination, which is often violent and non-selective. thieme-connect.de

Functional Group Interconversion and Orthogonal Synthesis

The synthesis of this compound can also be achieved by constructing the molecule through sequential introduction of its functional groups. This involves robust carbon-carbon bond-forming reactions and strategic functionalization of the aromatic core.

Strategies for Ethyl Group Introduction

The ethyl group can be appended to a pre-existing bromo-fluorobenzene scaffold using several reliable methods.

Grignard Reactions: A classic approach involves the formation of a Grignard reagent. wvu.eduorganic-chemistry.org For example, 1,4-dibromo-2-fluorobenzene (B72686) could be selectively converted into a Grignard reagent. Subsequent reaction with an ethylating agent like diethyl sulfate (B86663) would install the ethyl group. The formation of the Grignard reagent from an alkyl or aryl halide involves inserting magnesium into the carbon-halogen bond, creating a potent carbon nucleophile. leah4sci.com

Suzuki-Miyaura Coupling: A more modern and versatile method is the palladium-catalyzed Suzuki-Miyaura coupling. libretexts.org This reaction creates a carbon-carbon bond between an organoboron compound and an organic halide. researchgate.net To form this compound, 1,4-dibromo-2-fluorobenzene could be coupled with ethylboronic acid or an ethylboronate ester. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. youtube.com The differing reactivity of the C-Br bonds could potentially allow for selective coupling at the 4-position.

| Reaction Type | Substrates | Catalyst/Reagents | Product | Key Advantages |

| Grignard Reaction | 1,4-Dibromo-2-fluorobenzene + Diethyl sulfate | Magnesium (Mg) in ether | This compound | Powerful C-C bond formation. wvu.edu |

| Suzuki-Miyaura Coupling | 1,4-Dibromo-2-fluorobenzene + Ethylboronic acid | Pd(0) catalyst, Base | This compound | High functional group tolerance and mild reaction conditions. libretexts.orgresearchgate.net |

Chemo- and Regioselective Functionalization of the Aromatic Ring

Achieving the desired substitution pattern requires a deep understanding of chemo- and regioselectivity. The directing effects of the substituents (F, Br, and ethyl) govern the outcome of electrophilic aromatic substitution reactions. The fluorine atom is a deactivating ortho,para-director, the bromine atom is also a deactivating ortho,para-director, and the ethyl group is an activating ortho,para-director.

In a synthetic sequence, the order of reactions is critical. For instance, if one were to start with 1-bromo-3-fluorobenzene, a Friedel-Crafts acylation (e.g., with acetyl chloride and AlCl₃) would likely be directed to the position para to the fluorine and ortho to the bromine. Subsequent reduction of the ketone would yield the ethyl group. The challenge is to control the regioselectivity against other possible isomers.

Ligand-controlled catalysis is an emerging strategy to modulate selectivity in complex molecules. By carefully selecting the ligand on a metal catalyst, chemists can steer a reaction towards a specific site on a molecule, even overriding the inherent electronic and steric biases of the substrate. nih.gov This principle, while demonstrated in other systems, offers a promising avenue for the selective functionalization of polysubstituted benzenes like the precursors to this compound.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability. The application of green chemistry principles aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. royalsocietypublishing.orgindianchemicalsociety.com

Several aspects of the synthesis of this compound can be improved through greener methodologies:

Safer Reagents: Traditional electrophilic halogenations often use hazardous molecular halogens like bromine. rsc.org Green alternatives include the use of N-halosuccinimides or employing catalytic systems that use safer halide salts (e.g., KBr) in conjunction with an oxidant. rsc.org

Alternative Solvents: Many classic organic reactions are performed in hazardous chlorinated solvents. rsc.org Research has focused on replacing these with more benign alternatives such as water, supercritical fluids, or ionic liquids. royalsocietypublishing.orgindianchemicalsociety.com For example, a greener approach for the Balz-Schiemann reaction has been developed using ionic liquids as a recyclable reaction medium, which can simplify product isolation and reduce waste. researchgate.net

Catalysis: The shift from stoichiometric reagents to catalytic processes is a cornerstone of green chemistry. Metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are inherently more atom-economical than many classical methods. researchgate.net Furthermore, developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a key area of research. researchgate.net

Process Intensification: Using techniques like microwave-assisted synthesis can often dramatically reduce reaction times and energy consumption. royalsocietypublishing.orgindianchemicalsociety.com

By integrating these principles, the synthesis of this compound can be made more environmentally and economically sustainable.

Development of Sustainable Synthetic Routes

The traditional synthesis of aryl bromides often involves electrophilic aromatic substitution, which can suffer from issues with regioselectivity and the use of hazardous reagents. More contemporary and sustainable approaches for the synthesis of this compound are centered around the diazotization of 4-ethyl-2-fluoroaniline, followed by a Sandmeyer-type reaction. This strategy offers greater control over the final product's structure.

A plausible sustainable route begins with the diazotization of 4-ethyl-2-fluoroaniline using an environmentally benign acid and a nitrite source. Modern advancements in this area focus on replacing traditional strong mineral acids and sodium nitrite with more sustainable alternatives. For instance, the use of solid-supported acid catalysts that can be recovered and reused, and organic nitrites like isoamyl nitrite, can reduce corrosive waste streams.

Another innovative approach involves a one-pot synthesis, where the diazotization and subsequent bromination occur in the same reaction vessel. google.comgoogle.com This approach minimizes the need for isolation and purification of the intermediate diazonium salt, which can be unstable. One-pot procedures not only save time and resources but also reduce solvent usage and potential exposure to hazardous intermediates. A patent for a similar process highlights the production of substituted bromobenzenes via a one-pot reaction using an inorganic nitrite in an acidic aqueous medium with a copper catalyst. google.com

The table below outlines a comparison of traditional versus a proposed sustainable synthetic route for this compound.

| Feature | Traditional Route (e.g., Electrophilic Bromination) | Proposed Sustainable Route (e.g., One-Pot Catalytic Sandmeyer) |

| Starting Material | 1-Ethyl-3-fluorobenzene | 4-Ethyl-2-fluoroaniline |

| Key Transformation | Electrophilic Aromatic Substitution | Diazotization followed by Sandmeyer Reaction |

| Brominating Agent | Br₂ with Lewis Acid (e.g., FeBr₃) | Catalytic CuBr with a bromide source |

| Byproducts | Isomeric brominated products, acidic waste | N₂, benign salts |

| Sustainability | Lower regioselectivity, stoichiometric reagents, corrosive waste | High regioselectivity, potential for catalytic reagents, reduced waste |

Atom Economy and Waste Minimization in Preparation Protocols

The principles of green chemistry, particularly atom economy and waste minimization, are critical in the evaluation of synthetic routes. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product.

C₈H₁₀FN + NaNO₂ + 2HBr + CuBr → C₈H₈BrF + N₂ + NaBr + 2H₂O + CuBr

While the nitrogen gas is a harmless byproduct, the formation of sodium bromide and the use of a stoichiometric amount of copper bromide contribute to a lower atom economy and generate a significant waste stream.

To address these limitations, research efforts are directed towards catalytic systems. The development of highly active copper catalysts that can be used in smaller quantities and recycled is a key objective. This not only improves the atom economy but also minimizes the environmental impact associated with heavy metal waste.

The Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of product, is another important metric for assessing the environmental impact of a chemical process. For the synthesis of this compound, a well-designed one-pot catalytic Sandmeyer process would have a significantly lower E-factor compared to a classical multi-step synthesis involving the isolation of intermediates and the use of stoichiometric reagents.

The following table provides a theoretical comparison of the atom economy and potential E-factor for different synthetic approaches to this compound.

| Synthetic Approach | Key Reagents | Major Byproducts | Theoretical Atom Economy (%) | Estimated E-Factor |

| Electrophilic Bromination | 1-Ethyl-3-fluorobenzene, Br₂, FeBr₃ | HBr, FeBr₃ (in waste) | ~50% (assuming perfect selectivity) | High (due to catalyst and potential for isomers) |

| Traditional Sandmeyer | 4-Ethyl-2-fluoroaniline, NaNO₂, HBr, CuBr | N₂, NaBr, H₂O, CuBr (in waste) | ~45% | Moderate to High |

| Catalytic Sandmeyer | 4-Ethyl-2-fluoroaniline, NaNO₂, HBr, catalytic CuBr | N₂, NaBr, H₂O | ~45% | Moderate (reduced metal waste) |

| Electrochemical Sandmeyer | 4-Ethyl-2-fluoroaniline, NaNO₂, HBr | N₂, H₂, H₂O | >50% (potentially) | Low (minimal reagent-derived waste) |

By focusing on catalytic methods, one-pot procedures, and electrochemical innovations, the synthesis of this compound can be significantly improved in terms of its environmental footprint, aligning with the modern imperatives of sustainable chemical manufacturing.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Bromo 4 Ethyl 2 Fluorobenzene

Mechanistic Investigations of Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. 1-Bromo-4-ethyl-2-fluorobenzene is a versatile substrate for these reactions, primarily leveraging the reactivity of the carbon-bromine bond.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming new bonds at the site of the bromine atom in this compound. The general mechanism for these transformations, such as in Suzuki, Heck, or Sonogashira couplings, typically involves a three-step catalytic cycle:

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. In the case of this compound, the C-Br bond is significantly more reactive than the C-F bond, leading to the selective insertion of the palladium catalyst at the C-Br bond. This forms a square planar Pd(II) intermediate.

Transmetalation (for Suzuki, Negishi, etc.) or Carbopalladation (for Heck): In this step, the organic moiety from another reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond in the product and regenerating the active Pd(0) catalyst.

Mechanistic studies show that the efficiency of these reactions can be influenced by the electronic nature of the substituents. rsc.org The electron-withdrawing inductive effect of the ortho-fluorine atom can render the carbon atom bonded to bromine more electrophilic, potentially accelerating the initial oxidative addition step. Conversely, the electron-donating ethyl group at the para position has a lesser, but opposing, electronic influence. The steric hindrance from the ortho-fluorine is generally minimal but can play a role with very bulky coupling partners or ligands.

Table 1: Overview of Potential Palladium-Catalyzed Reactions with this compound

| Reaction Name | Coupling Partner Example | Product Type |

| Suzuki Coupling | Arylboronic acid | Biaryl |

| Heck Coupling | Alkene (e.g., Ethyl acrylate) | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne | Aryl alkyne |

| Buchwald-Hartwig | Amine | Aryl amine |

The Ullmann reaction, a classic copper-mediated homocoupling of aryl halides to form biaryl compounds, has been refined for on-surface synthesis, providing detailed mechanistic insights at the molecular level.

Using scanning tunneling microscopy (STM), the Ullmann coupling of this compound (referred to as 4-bromo-1-ethyl-2-fluorobenzene (B1322592) in some studies) has been visualized on a Cu(111) surface. nsf.gov The reaction proceeds through distinct, observable stages:

Precursor Adsorption: At low temperatures, the intact this compound molecules are deposited onto the copper surface.

Debromination and Intermediate Formation: Upon gentle annealing, the bromine atom dissociates from the benzene (B151609) ring. Two of the resulting aryl fragments then bind to a single copper adatom that has been extracted from the surface. This creates a stable, three-lobed organometallic intermediate (aryl-Cu-aryl). nsf.govresearchgate.net These intermediates are highly ordered and self-assemble into two-dimensional crystalline arrays on the copper surface. nsf.gov

Product Formation: Further annealing provides the energy needed for the final C-C bond formation. The copper adatom is released, and the two aryl units couple to form the final product, 4,4'-diethyl-2,2'-difluoro-1,1'-biphenyl. This product appears as a two-lobed structure in STM images. nsf.govresearchgate.net

Table 2: Progression of Surface-Confined Ullmann Coupling of this compound on Cu(111)

| Stage | Description | Observation via STM |

| Precursor (P2) | Intact this compound molecules on the surface. | Molecules cluster in small groups. nsf.gov |

| Intermediate (I2) | Two debrominated aryl units bound to a single copper adatom. | Highly ordered arrays of three-lobed structures. nsf.gov |

| Product | Covalently bonded 4,4'-diethyl-2,2'-difluoro-1,1'-biphenyl. | Ordered arrays of two-lobed structures. nsf.govresearchgate.net |

The organometallic intermediates formed during on-surface Ullmann coupling can exhibit dynamic behavior, acting as molecular-scale machines. nsf.gov For instance, the intermediate formed from the simpler 1-bromo-4-ethylbenzene (B134493) is known to behave as an "altitudinal rotor," where the ethyl group can rotate out of the surface plane. nsf.govresearchgate.net

While the specific rotational dynamics of the this compound intermediate have not been as extensively detailed, comparisons can be drawn. The presence of the ortho-fluorine atom introduces a structural change that would be expected to alter the rotational energy barrier and preferred orientation of the ethyl group compared to the non-fluorinated analog. The fluorine's electronegativity and size could influence the interaction with the underlying copper surface and adjacent intermediates, thereby modifying its dynamic rotor-like properties. nsf.gov

Copper-Mediated Coupling Reactions (e.g., Ullmann Coupling)

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups on the ring. wikipedia.orgmasterorganicchemistry.com The mechanism proceeds via a two-step addition-elimination pathway:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, breaking the ring's aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org

Leaving Group Elimination: The aromaticity is restored as the leaving group (in this case, the bromide ion) is expelled.

The rate-determining step is typically the first step—the formation of the Meisenheimer complex—because it involves the temporary loss of aromatic stabilization. masterorganicchemistry.comchemistrysteps.com

In the context of this compound, the fluorine atom plays a crucial activating role in SNAr reactions where bromide acts as the leaving group. The high electronegativity of fluorine allows it to exert a powerful inductive electron-withdrawing effect (-I effect). masterorganicchemistry.com

This effect has two major consequences:

Ring Activation: The fluorine atom polarizes the benzene ring, making the carbon atom attached to the bromine more electrophilic and thus more susceptible to attack by a nucleophile. masterorganicchemistry.com

An interesting and somewhat counterintuitive aspect of SNAr reactions is the reactivity trend for halogens as activating groups, which is F > Cl > Br > I. chemistrysteps.com This is the opposite of the trend for leaving group ability in SN2 reactions. The reason is that the rate is determined by the formation of the intermediate, not by the ease of C-X bond cleavage. Since fluorine is the most electronegative halogen, it is the most powerful activating group. masterorganicchemistry.comchemistrysteps.com While the C-F bond is the strongest carbon-halogen bond, its breakage is not part of the slow step. wikipedia.org In this compound, the fluorine atom at the ortho position strongly activates the ring for nucleophilic displacement of the bromide ion. researchgate.net

Regiochemical Control in Substitution Reactions

The regiochemical outcome of substitution reactions on the this compound ring is a direct consequence of the directing effects of the existing substituents: the bromo, fluoro, and ethyl groups. In electrophilic aromatic substitution (EAS), the positions for incoming electrophiles are primarily determined by the ability of the substituents to stabilize the intermediate carbocation (arenium ion).

The fluorine atom at position 2 and the bromine atom at position 1 are both halogens, which are generally considered deactivating groups due to their strong electron-withdrawing inductive effect (-I). However, they also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org The ethyl group at position 4 is an alkyl group, which is an activating group that directs ortho and para due to its electron-donating inductive effect (+I) and hyperconjugation. cognitoedu.org

Considering the positions on the this compound ring:

Position 3: ortho to the ethyl group and meta to the bromo and fluoro groups.

Position 5: ortho to the ethyl group and ortho to the bromo group, and meta to the fluoro group.

Position 6: ortho to the fluoro group and meta to the bromo and ethyl groups.

The activating ethyl group strongly favors substitution at its ortho positions (3 and 5). The fluoro and bromo groups also direct ortho and para. The para position to the bromine is occupied by the ethyl group, and the para position to the fluorine is occupied by the bromine. Therefore, the directing effects of the halogens will also influence positions 5 and 6. The cumulative effect of these substituents generally leads to a complex mixture of products in electrophilic substitution reactions, with the precise ratio depending on the nature of the electrophile and the reaction conditions. Steric hindrance from the existing substituents also plays a crucial role in determining the final product distribution.

Electrophilic Aromatic Substitution (EAS) Pathways

Directing Effects of Halogen and Alkyl Substituents

In the electrophilic aromatic substitution of this compound, the directing effects of the substituents are paramount.

Ethyl Group (at C4): This alkyl group is an activating, ortho, para-director. cognitoedu.org It donates electron density to the ring primarily through an inductive effect (+I) and hyperconjugation, thereby stabilizing the arenium ion intermediate and increasing the rate of reaction.

Competitive Halogenation and Alkylation Studies

In a competitive halogenation reaction, for instance, with bromine (Br₂) and a Lewis acid catalyst, the incoming bromine atom will be directed by the existing substituents. Given that the ethyl group is the strongest activating group, the positions ortho to it (positions 3 and 5) would be the most favored. Position 5 is also ortho to the bromine atom, which could lead to some steric hindrance but also electronic activation. Position 3 is sterically less hindered. Therefore, a mixture of 1,3-dibromo-4-ethyl-2-fluorobenzene and 1,5-dibromo-4-ethyl-2-fluorobenzene would be expected, with the exact ratio depending on the reaction conditions.

Similarly, in a Friedel-Crafts alkylation, the incoming alkyl group would also be directed to the positions activated by the ethyl group. However, Friedel-Crafts reactions are highly sensitive to steric hindrance, which might favor substitution at the less crowded position 3. It is also important to note that the presence of deactivating halogen groups can sometimes inhibit Friedel-Crafts reactions.

Table 1: Predicted Major Products in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reagent | Predicted Major Product(s) |

| Br₂ / FeBr₃ | 1,5-Dibromo-4-ethyl-2-fluorobenzene and 1,3-Dibromo-4-ethyl-2-fluorobenzene |

| CH₃Cl / AlCl₃ | 1-Bromo-4-ethyl-5-methyl-2-fluorobenzene and 1-Bromo-4-ethyl-3-methyl-2-fluorobenzene |

| HNO₃ / H₂SO₄ | 1-Bromo-4-ethyl-2-fluoro-5-nitrobenzene and 1-Bromo-4-ethyl-2-fluoro-3-nitrobenzene |

This table is based on theoretical directing effects and may not represent actual experimental outcomes.

Organometallic Intermediates and Their Transformations

Formation and Reactivity of Grignard Reagents and Organolithium Species

This compound can be converted into valuable organometallic intermediates, such as Grignard reagents and organolithium species. The formation of these reagents involves the reaction of the aryl halide with a metal, typically magnesium for Grignard reagents or lithium for organolithium species.

The formation of a Grignard reagent from this compound would proceed by the insertion of magnesium into the carbon-bromine bond, as the C-Br bond is significantly weaker and more reactive than the C-F bond. adichemistry.comchegg.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

The resulting Grignard reagent, (4-ethyl-2-fluorophenyl)magnesium bromide, is a powerful nucleophile and a strong base. The polarity of the carbon-magnesium bond is reversed compared to the carbon-bromine bond, a phenomenon known as "umpolung". This reagent can react with a wide variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. wisc.edumnstate.edu For example, reaction with carbon dioxide followed by an acidic workup would yield 4-ethyl-2-fluorobenzoic acid.

Similarly, organolithium species can be formed through reaction with an organolithium reagent like n-butyllithium via lithium-halogen exchange or by direct reaction with lithium metal. These organolithium reagents are generally more reactive than their Grignard counterparts.

Catalytic Activation and Transformation Mechanisms

The bromine atom in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. For instance, reacting this compound with an arylboronic acid (Ar-B(OH)₂) would yield a substituted biphenyl (B1667301) derivative. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and subsequent reductive elimination to give the coupled product and regenerate the Pd(0) catalyst.

Heck-Mizoroki Reaction: In this reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes. The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, and finally β-hydride elimination to release the product and a palladium hydride species, which is then converted back to the active catalyst.

Table 2: Examples of Catalytic Transformations of this compound

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Base | Biaryl |

| Heck-Mizoroki Reaction | Alkene | Pd(OAc)₂, PPh₃, Base | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂, CuI, Base | Arylalkyne |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | Arylamine |

This table provides generalized examples of potential catalytic transformations.

Advanced Spectroscopic and Spectrometric Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 1-Bromo-4-ethyl-2-fluorobenzene in solution. By probing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the molecular framework can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The ethyl group should present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of coupling to each other. The three aromatic protons are chemically non-equivalent and are expected to appear as complex multiplets in the downfield region, with their chemical shifts and coupling patterns influenced by the bromine, fluorine, and ethyl substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is predicted to display eight unique signals, corresponding to each carbon atom in the distinct electronic environment of the molecule. The carbons of the ethyl group will appear in the upfield (aliphatic) region. chegg.com The six aromatic carbons will be observed downfield, with the carbon atoms directly bonded to the electronegative fluorine and bromine atoms showing characteristic shifts. The C-F and C-Br carbons will also exhibit coupling to the fluorine nucleus.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom attached to the aromatic ring. This signal's chemical shift provides information about the electronic environment around the fluorine atom. Furthermore, this signal would exhibit coupling to the adjacent aromatic protons (H-3 and H-1), providing crucial information for assigning the aromatic signals in the ¹H NMR spectrum.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~1.2 | Triplet (t) | -CH₂CH₃ |

| ~2.6 | Quartet (q) | -CH₂ CH₃ | |

| ~7.0-7.5 | Multiplet (m) | Aromatic CH | |

| ¹³C | ~15 | Aliphatic | -CH₂C H₃ |

| ~28 | Aliphatic | -C H₂CH₃ | |

| ~115-145 | Aromatic | Aromatic CH and C-Et | |

| ~110-120 (d) | Aromatic (C-Br) | C -Br | |

| ~155-165 (d) | Aromatic (C-F) | C -F | |

| ¹⁹F | -110 to -130 | Multiplet (m) | Ar-F |

Note: Predicted values are estimates based on analogous structures and substituent effects. 'd' indicates a doublet due to C-F coupling.

While traditional dynamic NMR studies on this specific compound are not widely documented, advanced techniques have been used to probe the conformational dynamics of its ethyl group. Research employing scanning tunneling microscopy (STM)-based action spectroscopy on a closely related organometallic intermediate of 4-bromo-1-ethyl-2-fluorobenzene (B1322592) has provided quantitative insights into the rotational dynamics of the ethyl group. researchgate.net

In these studies, the energy required to induce a switch in the ethyl rotor between its stable conformational states was precisely measured. researchgate.net By plotting the rate of this switching event against the energy of tunneling electrons, researchers determined that an energy of 99 ± 5 meV is required to overcome the rotational barrier. researchgate.net This type of investigation, while not a conventional NMR experiment, directly addresses the conformational changes and energy barriers within the molecule, a topic traditionally explored by dynamic NMR.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational states of a molecule. These methods are highly effective for identifying functional groups and analyzing conformational isomers.

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The aliphatic C-H stretching modes of the ethyl group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) ring are expected in the 1600-1450 cm⁻¹ range. researchgate.net

The vibrations involving the halogen substituents are particularly diagnostic. The C-F stretching vibration gives rise to a strong absorption in the IR spectrum, typically in the 1250-1020 cm⁻¹ region. The C-Br stretching vibration is found at lower wavenumbers, generally in the 650-395 cm⁻¹ range, due to the heavier mass of the bromine atom. researchgate.net

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Spectroscopic Activity |

| Aromatic C-H | Stretching | 3100 - 3000 | IR, Raman |

| Aliphatic C-H | Stretching | 2980 - 2850 | IR, Raman |

| Aromatic C=C | Ring Stretching | 1600 - 1450 | IR, Raman |

| C-H (Ethyl) | Bending | 1470 - 1370 | IR, Raman |

| Aromatic C-F | Stretching | 1250 - 1020 | Strong in IR |

| Aromatic C-Br | Stretching | 650 - 395 | IR, Raman |

The conformational flexibility of this compound is primarily associated with the rotation of the ethyl group around the C-C bond connecting it to the benzene ring. This rotation can be studied using low-frequency vibrational modes. Torsional vibrations of the ethyl group are expected in the far-infrared or low-frequency Raman regions (typically below 200 cm⁻¹). The precise frequency and intensity of these modes can provide information about the potential energy surface governing the rotation and the relative stability of different conformers. These low-energy vibrations are directly related to the dynamic processes and rotational barriers investigated by techniques like STM-based action spectroscopy. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

The molecular formula of this compound is C₈H₈BrF, corresponding to a monoisotopic mass of approximately 201.979 Da. A key feature in the mass spectrum is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (the M⁺ and M+2 peaks), separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Upon ionization, the molecular ion can undergo fragmentation. A prominent fragmentation pathway is expected to be the loss of the ethyl group (a loss of 29 Da) via benzylic cleavage, resulting in a [C₆H₃BrF]⁺ fragment ion. Another possible fragmentation is the loss of the bromine atom, yielding a [C₈H₈F]⁺ fragment.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition. For C₈H₈⁷⁹BrF, the calculated exact mass is 201.9793 Da. An experimental HRMS measurement matching this value to within a few parts per million would provide strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Table 3: Predicted Mass Spectrometric Data for this compound

| Ion | Formula | Calculated m/z (for ⁷⁹Br/⁸¹Br) | Fragmentation Pathway |

| [M]⁺ | [C₈H₈BrF]⁺ | 201.98 / 203.98 | Molecular Ion |

| [M-CH₂CH₃]⁺ | [C₆H₃BrF]⁺ | 172.95 / 174.95 | Loss of ethyl radical |

| [M-Br]⁺ | [C₈H₈F]⁺ | 123.06 | Loss of bromine radical |

An in-depth analysis of this compound necessitates advanced analytical techniques to elucidate its structural and surface-interactive properties. This article explores the sophisticated spectroscopic and spectrometric characterization studies that provide a nanoscale understanding of this compound.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

A thorough literature search did not yield specific studies applying Density Functional Theory to 1-Bromo-4-ethyl-2-fluorobenzene. Therefore, no data is available for the following subsections.

No published research was found detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or molecular electrostatic potential (MEP) maps for this compound.

There is no available information on computational studies that elucidate reaction pathways or characterize transition states involving this compound.

While spectroscopic data for related compounds exists, specific DFT predictions of vibrational (IR, Raman) or NMR spectra for this compound are not documented in the searched literature.

Molecular Dynamics (MD) Simulations

No specific molecular dynamics simulation studies for this compound were found in the public domain. Such simulations are vital for understanding the behavior of molecules in a condensed phase.

There are no published MD studies detailing the influence of different solvents on the structure, stability, or reactivity of this compound.

Applications As Advanced Chemical Building Blocks in Specialized Fields

Role in Advanced Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

While specific, publicly documented examples of APIs synthesized directly from 1-Bromo-4-ethyl-2-fluorobenzene are not extensively available, the compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. nih.gov Its utility is primarily as a precursor for creating more complex molecular architectures.

In the realm of drug discovery, the synthesis of novel molecular entities is paramount. Halogenated compounds like this compound are instrumental in this process. The bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental in constructing the carbon skeleton of potential drug candidates. The presence of the fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a drug molecule. researchgate.net

Table 1: Potential Pharmaceutical Precursor Applications

| Reaction Type | Role of this compound | Potential Therapeutic Area |

|---|---|---|

| Suzuki Coupling | Aryl source | Oncology, CNS disorders |

| Sonogashira Coupling | Aryl halide partner | Antiviral, Anticancer |

This table represents potential applications based on the known reactivity of similar bromo-fluoro-substituted aromatic compounds and is for illustrative purposes due to the limited specific data on this compound.

The 4-ethyl-2-fluorophenyl moiety derived from this compound can be found in various biologically active scaffolds. The synthesis of analogs containing this fragment allows for the exploration of structure-activity relationships (SAR), a critical aspect of drug development. By systematically modifying a lead compound, medicinal chemists can optimize its efficacy and safety profile. For instance, the closely related compound 1-bromo-2-chloro-4-fluorobenzene (B27530) is a key building block for brilanestrant, a selective estrogen receptor degrader for breast cancer treatment. ossila.com This highlights the potential of such halogenated benzenes in generating potent and selective therapeutics.

Utility in Agrochemicals Development

Similar to its role in pharmaceuticals, this compound is a valuable intermediate in the synthesis of modern agrochemicals. The incorporation of fluorine atoms into pesticides and herbicides is a common strategy to enhance their biological activity and stability. researchgate.netcabidigitallibrary.org

The synthesis of novel pesticides and herbicides often involves the construction of complex molecules from simpler, functionalized building blocks. The reactivity of the carbon-bromine bond in this compound allows for its incorporation into larger structures that may exhibit desired pesticidal or herbicidal properties. The related compound, 1-bromo-4-fluorobenzene (B142099), is a precursor to the pesticide Flusilazole, demonstrating the utility of such building blocks in agrochemical synthesis. wikipedia.org

Table 2: Potential Agrochemical Applications

| Agrochemical Class | Synthetic Role of this compound | Potential Target |

|---|---|---|

| Fungicides | Precursor to triazole or strobilurin analogs | Fungal respiration or sterol biosynthesis |

| Herbicides | Intermediate for protoporphyrinogen (B1215707) oxidase (PPO) inhibitors | Weed control |

This table illustrates potential applications based on the known synthetic utility of similar halogenated aromatic compounds in agrochemical development, as specific data for this compound is not widely published.

The principles of SAR are as crucial in agrochemical design as they are in pharmaceuticals. The specific arrangement of the bromo, ethyl, and fluoro groups on the phenyl ring of this compound can significantly influence the biological activity of a resulting pesticide or herbicide. The ethyl group can impact the molecule's interaction with the target site and its metabolic fate, while the fluorine atom can block sites of metabolic degradation, thereby increasing the compound's persistence and efficacy. By creating a library of analogs with variations on this core structure, researchers can identify the optimal substitution pattern for maximum desired activity and minimal off-target effects.

Contributions to Material Science

The application of fluorinated aromatic compounds extends into the field of material science, particularly in the development of organic electronic materials and liquid crystals. While specific research detailing the use of this compound in this area is sparse, its structural features suggest potential applications. Research on a 4-bromo-1-ethyl-2-fluorobenzene (B1322592) organometallic intermediate has been conducted in the context of molecular switching, indicating the potential for such structures in the development of molecular-scale devices. researchgate.net

The introduction of fluorine into organic materials can influence properties such as thermal stability, liquid crystalline behavior, and electronic characteristics. For instance, fluorinated compounds are known to be used in the synthesis of polymer network liquid crystals (PNLCs) to modify their electro-optical properties. bohrium.com The bromo- and ethyl- functionalities on the benzene (B151609) ring of this compound provide sites for further chemical modification, allowing for its incorporation into polymers or liquid crystal structures.

Monomer in Polymer Synthesis

The structure of this compound makes it a suitable monomer for the synthesis of specialized polymers. The presence of the bromine atom allows for various cross-coupling reactions, a common method for polymer chain growth. For instance, through reactions like Suzuki or Stille coupling, the bromine can be substituted, leading to the formation of carbon-carbon bonds and the creation of a polymer backbone.

The fluorine and ethyl groups on the benzene ring are not merely passive substituents. The fluorine atom can enhance the thermal stability, oxidative resistance, and solubility of the resulting polymer. The ethyl group can further influence the polymer's physical properties, such as its processability and morphology in the solid state. These polymers can find applications in high-performance plastics and specialty materials.

Precursor for Advanced Organic Electronic Materials

In the field of organic electronics, which includes devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), the design of the constituent organic semiconductor materials is paramount. This compound serves as a crucial precursor for the synthesis of these active materials.

The bromo- and fluoro-substituted benzene core is a common motif in many organic electronic materials. The bromine atom provides a reactive handle for introducing the molecule into larger conjugated systems, which are essential for charge transport. The fluorine atom can help to tune the energy levels (HOMO/LUMO) of the final material, a critical factor in optimizing device performance. The ethyl group can improve the solubility of these often large, planar molecules, which is a significant advantage for solution-based processing techniques used in the fabrication of large-area electronic devices.

Engineering of Supramolecular Assemblies and Nanosystems

The precise control over molecular architecture offered by this compound extends to the realm of supramolecular chemistry and nanosystems. Supramolecular assemblies are complex structures formed by the association of individual molecules through non-covalent interactions. The functional groups on this compound can direct these interactions.

Environmental Implications and Research on Halogenated Aromatics

Environmental Fate and Transport Studies

The environmental fate and transport of a chemical are governed by its physical and chemical properties. For 1-Bromo-4-ethyl-2-fluorobenzene, we can infer its likely behavior by examining data from similar compounds, such as 1-bromo-4-fluorobenzene (B142099) and 1-bromo-4-ethylbenzene (B134493).

| Property | 1-Bromo-4-fluorobenzene | 1-Bromo-4-ethylbenzene |

| Molecular Formula | C₆H₄BrF | C₈H₉Br |

| Molecular Weight | 175.00 g/mol | 185.06 g/mol |

| Boiling Point | 152-154 °C | 204-205 °C |

| Water Solubility | Insoluble | Insoluble |

| Density | 1.59 g/cm³ | 1.34 g/cm³ |

| Vapor Pressure | 2.84 mmHg at 25°C | 0.3 mmHg at 25°C |

| Physicochemical properties of related compounds. Data sourced from various chemical databases. |

The persistence of halogenated aromatic compounds in the environment is a significant concern. The carbon-halogen bond is generally strong, making these compounds resistant to natural degradation processes. Research on halogenated aromatics indicates that their persistence is influenced by the type and number of halogen substituents.

Microbial degradation is a key pathway for the breakdown of these compounds. In aerobic environments, bacteria can utilize oxygenases to initiate the degradation process by introducing hydroxyl groups onto the aromatic ring, leading to ring cleavage. Under anaerobic conditions, a process known as reductive dehalogenation can occur, where the halogen atom is removed and replaced by a hydrogen atom. The specific degradation pathway and rate for this compound would depend on the microbial communities present and the specific environmental conditions (e.g., presence of oxygen, temperature, pH).

Based on the properties of related compounds, this compound is expected to be a volatile compound. The vapor pressure of 1-bromo-4-fluorobenzene suggests it will likely partition to the atmosphere from soil and water surfaces. ornl.gov This process of volatilization is a major pathway for the transport of such chemicals in the environment.

The mobility of this compound in soil is expected to be low to moderate. Its predicted low water solubility and moderate soil adsorption coefficient, inferred from compounds like 1-bromo-4-fluorobenzene, suggest that it will have a tendency to bind to soil particles, limiting its ability to leach into groundwater. ornl.gov However, transport can still occur through soil erosion and runoff.

Bioaccumulation Potential in Ecological Systems

Bioaccumulation is the process by which chemicals are taken up by an organism from the environment through all routes, including respiration, ingestion, and dermal contact, and accumulate in the organism at a concentration higher than that in the surrounding environment.

Specific studies on the bioaccumulation of this compound are lacking. However, as a halogenated aromatic compound, it possesses properties that suggest a potential for bioaccumulation. These compounds are typically lipophilic, meaning they have an affinity for fats and are not easily dissolved in water. This characteristic can lead to their accumulation in the fatty tissues of organisms. Research on other halogenated organic pollutants has shown that they can be taken up by a wide range of organisms, including microorganisms, invertebrates, fish, and mammals. The extent of accumulation depends on the organism's metabolism and the specific properties of the chemical.

There are currently no widespread environmental monitoring or biomonitoring programs specifically targeting this compound. Monitoring studies for halogenated compounds typically focus on those with known high production volumes and established toxicity, such as certain brominated flame retardants and polychlorinated biphenyls (PCBs). These studies often analyze various environmental matrices like water, sediment, and air, as well as biological samples from wildlife and humans to determine the extent of contamination and exposure. The development of specific analytical methods would be a prerequisite for including this compound in such monitoring efforts.

Concluding Perspectives and Future Research Directions

Current Challenges in the Synthesis and Application of 1-Bromo-4-ethyl-2-fluorobenzene

The synthesis and application of this compound are not without their hurdles. These challenges primarily revolve around achieving high regioselectivity during synthesis and optimizing its use in various applications.

One of the main synthetic challenges lies in the controlled introduction of three different substituents onto the benzene (B151609) ring. The synthesis often involves multi-step processes, and achieving the desired 1,2,4-substitution pattern with bromo, fluoro, and ethyl groups can be complex. For instance, the direct halogenation of ethylbenzene (B125841) can lead to a mixture of ortho, meta, and para isomers, necessitating efficient separation techniques which can be costly and time-consuming. While methods like the Sandmeyer reaction starting from a corresponding aniline (B41778) can offer better regioselectivity, they involve the use of hazardous reagents like nitrous acid. orgsyn.org

Another significant challenge is the potential for side reactions. The presence of both bromine and fluorine atoms on the aromatic ring presents opportunities for various cross-coupling reactions. researchgate.net While this is a key aspect of its utility, it also means that careful control of reaction conditions is necessary to ensure that the desired reaction occurs at the intended site (e.g., selective reaction at the C-Br bond while leaving the C-F bond intact).

Emerging Trends and Opportunities in Halogenated Arene Chemistry

The broader field of halogenated arene chemistry is witnessing several emerging trends that could positively impact the synthesis and utility of this compound.

Furthermore, the exploration of novel cross-coupling reactions continues to expand the synthetic chemist's toolbox. The differential reactivity of the C-Br and C-F bonds in this compound makes it an attractive substrate for sequential, site-selective cross-coupling reactions. This allows for the programmed introduction of different functional groups, enabling the synthesis of a wide array of complex molecules from a single, versatile starting material.

The increasing interest in fluorinated organic compounds in medicinal chemistry and materials science also presents a significant opportunity. The fluorine atom can profoundly influence the physicochemical and biological properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity. As our understanding of these "fluorine effects" grows, so too will the demand for versatile fluorinated building blocks like this compound.

Interdisciplinary Research Avenues for this compound Derivatives

The unique substitution pattern of this compound opens up several exciting avenues for interdisciplinary research, extending beyond its traditional role as a synthetic intermediate.

Materials Science: The presence of both a polarizable bromine atom and an electronegative fluorine atom suggests that derivatives of this compound could exhibit interesting liquid crystalline or electronic properties. Research into the synthesis and characterization of polymers or liquid crystals incorporating this moiety could lead to the development of new materials with tailored optical or electronic characteristics.

Nanoscience and Molecular Electronics: Research has already hinted at the potential of organometallic intermediates derived from 4-bromo-1-ethyl-2-fluorobenzene (B1322592) in the field of molecular electronics. researchgate.net The ability to form stable organometallic complexes and the potential for these complexes to exhibit interesting electronic behavior at the single-molecule level make this an exciting area for further investigation. This could involve collaborations between synthetic chemists, physicists, and materials scientists to design and test new molecular-scale electronic components.

Computational Chemistry: The conformational and electronic properties of this compound and its derivatives can be modeled using computational methods. Such studies can provide valuable insights into its reactivity, predict the properties of its derivatives, and guide the design of new synthetic targets with desired functionalities. This synergy between experimental and computational chemistry can accelerate the discovery and development of new molecules with specific applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Bromo-4-ethyl-2-fluorobenzene, and what are their limitations?

- Methodology : The compound is typically synthesized via halogenation or substitution reactions. For example, bromination of 4-ethyl-2-fluorobenzene using bromine in the presence of a Lewis acid (e.g., FeBr₃) can introduce the bromine atom. Alternatively, cross-coupling reactions (e.g., Suzuki or Ullmann couplings) may be employed to introduce substituents .

- Limitations : Direct bromination may lead to regioselectivity issues due to competing electrophilic aromatic substitution pathways. Impurities from incomplete reactions or byproducts (e.g., di-brominated derivatives) require rigorous purification via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying substituent positions and confirming the absence of regioisomers. For instance, coupling patterns in ¹⁹F NMR can resolve fluorine substitution effects .

- Mass Spectrometry (GC-MS/LC-MS) : High-resolution MS confirms molecular weight and isotopic patterns (e.g., Br isotopes at m/z 79/81).

- X-ray Crystallography : Resolves crystal structure and bond angles, particularly useful for confirming steric effects of the ethyl group .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Engineering Controls : Use fume hoods with local exhaust ventilation to minimize inhalation of volatile compounds. Closed systems are advised for large-scale reactions .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if vapor concentrations exceed permissible limits .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as halogenated waste .

Advanced Research Questions

Q. How does the steric bulk of the ethyl group influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

- Mechanistic Insight : The ethyl group at the 4-position creates steric hindrance, directing nucleophiles to the less hindered 2- or 6-positions. Computational studies (e.g., DFT calculations) can model transition states to predict regiochemical outcomes .

- Experimental Validation : Competitive reactions with varying nucleophiles (e.g., methoxide vs. amines) under controlled conditions reveal selectivity trends. Monitoring by HPLC or TLC quantifies product ratios .

Q. What strategies resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?

- Root Cause Analysis : Discrepancies may arise from catalyst loading (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂), solvent polarity, or trace moisture. Replicate experiments under inert atmospheres (e.g., argon) with rigorously dried solvents .

- Data Harmonization : Use standardized reporting metrics (e.g., turnover number, TOF) and validate yields via independent methods (e.g., internal standard calibration in GC) .

Q. How can computational modeling predict the environmental persistence or toxicity of this compound?

- Tools : Employ QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradation half-lives or ecotoxicity. Software like EPI Suite predicts partition coefficients (log P) and bioaccumulation potential .

- Validation : Compare predictions with experimental data from microbial degradation assays or Daphnia magna toxicity tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.